Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHRDBVCXBENEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the esterification of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of more environmentally friendly catalysts and solvents is also explored to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate.
Reduction: 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Electrophilic Substitution : The hydroxyl group can facilitate electrophilic aromatic substitution reactions.
- Nucleophilic Addition : The ester group can be involved in nucleophilic addition reactions with various nucleophiles.
Biology
Research has indicated potential biological activities associated with this compound:
- Antioxidant Activity : Studies have shown that derivatives of this compound may exhibit antioxidant properties, which are beneficial in combating oxidative stress.
- Biological Interactions : The compound's structure allows it to interact with biological macromolecules such as proteins and enzymes, potentially influencing metabolic pathways.
Medicine
The therapeutic potential of this compound is under investigation:
- Drug Development : Its derivatives are being explored for their efficacy against various diseases due to their ability to modulate biological targets.
- Pharmacological Studies : Research is ongoing to evaluate the pharmacokinetics and pharmacodynamics of this compound as a precursor for novel therapeutic agents.
Case Study 1: Antioxidant Properties
A study conducted on the antioxidant activity of this compound derivatives demonstrated significant free radical scavenging ability. This property suggests potential applications in nutraceutical formulations aimed at reducing oxidative stress-related diseases.
Case Study 2: Synthesis of Complex Organic Molecules
In synthetic organic chemistry, this compound has been utilized as a building block for synthesizing more complex naphthalene derivatives. Researchers have reported successful synthesis routes leading to compounds with enhanced therapeutic profiles.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and ester groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The compound is compared to derivatives with modifications at position 5 or the carboxylate group. Key examples include:
Key Observations :
Spectral and Physicochemical Properties
NMR Data Comparison :
- Target Compound : $ ^1H $ NMR (499 MHz, CDCl$_3 $) shows aromatic protons at δ 7.85–7.76 (m, 2H) and a methyl ester at δ 3.90 (s, 3H) .
- Methyl 3-hydroxy-5-oxo Derivative : Distinct downfield shift for the hydroxyl proton (δ 11.16) and simplified aromatic signals due to electron-withdrawing oxo group .
- 5-Oxo Derivative (CAS 144464-66-4) : Lacks hydroxyl proton signals but shows ketone carbon at δ 198.7 ppm in $ ^{13}C $ NMR .
Melting Points :
- The target compound is typically a viscous oil, whereas the 5-oxo derivative (CAS 144464-66-4) is a solid with a melting point of 106–108°C .
Biological Activity
Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS Number: 212259-52-4) is an organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14O3
- Molecular Weight : 206.24 g/mol
- IUPAC Name : this compound
- Physical State : Solid at room temperature
The compound features a tetrahydronaphthalene structure with a hydroxyl group and an ester functional group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing oxidative stress.
- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways.
- Enzyme Modulation : It can act as a substrate or inhibitor for specific enzymes involved in metabolic processes.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals has been linked to potential protective effects against oxidative damage in cells.
Anti-inflammatory Effects
Research has shown that this compound can reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. In animal models, it has been effective in decreasing inflammation in conditions like arthritis and colitis.
Antimicrobial Properties
In vitro studies have suggested that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antioxidant Activity | Demonstrated significant free radical scavenging ability in DPPH assays. |
| Anti-inflammatory Research | Showed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. |
| Antimicrobial Testing | Exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at low concentrations. |
Q & A
What are the common synthetic routes for Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate?
Level: Basic
Methodological Answer:
The compound is synthesized via hydroxyl protection strategies. For example, reacting (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate with 3,4-dihydro-2H-pyran under acidic conditions (pyridinium p-toluenesulfonate) in dry dichloromethane yields a protected derivative. The reaction proceeds under argon at room temperature for 4 hours, followed by silica gel chromatography (15% ethyl acetate/hexane) to isolate the product. Yields typically exceed 90%, verified by ESI-MS (m/z 313 [M+Na]⁺) and NMR (e.g., δ 7.85–7.76 ppm for aromatic protons) .
How is the purity and structural identity of this compound verified?
Level: Basic
Methodological Answer:
Purity and structure are confirmed using:
- NMR Spectroscopy : and NMR identify functional groups and stereochemistry. For instance, the hydroxyl-protected derivative shows diastereomeric splitting (e.g., δ 4.01–4.68 ppm for the THP-protected oxygen) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 313 [M+Na]⁺) .
- Chromatography : Silica gel chromatography ensures purity, with elution profiles monitored via TLC or HPLC.
How can regioselective functionalization of the tetrahydronaphthalene ring be achieved?
Level: Advanced
Methodological Answer:
Regioselective oxidation at the 5-position is achieved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). For example, DDQ in dichloromethane oxidizes the hydroxyl group to a ketone, yielding methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Reaction conditions (e.g., solvent, temperature) are critical to avoid over-oxidation. Yields up to 90% are reported, with NMR (δ 2.73 ppm for cyclohexanone protons) and melting point (106–108°C) confirming selectivity .
What methodologies are recommended for resolving crystallographic data for this compound?
Level: Advanced
Methodological Answer:
- SHELX Suite : For refinement, SHELXL is widely used for small-molecule crystallography. It handles high-resolution data and twinned crystals, with parameters like R-factors (<5%) indicating accuracy .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement. The GUI version simplifies asymmetric unit analysis, particularly for hydrogen bonding networks (e.g., N–H···O interactions) .
- OLEX2 : Integrates structure solution, refinement, and visualization, supporting advanced features like disorder modeling .
How can hydrogen bonding patterns in the crystal structure be systematically analyzed?
Level: Advanced
Methodological Answer:
Graph set analysis (Bernstein’s method) categorizes hydrogen bonds into patterns (e.g., chains, rings). For example, intermolecular N–H···O bonds in related compounds form infinite chains (e.g., N1···O5 distance ~2.8 Å). Software like Mercury (CCDC) or CrystalExplorer calculates bond lengths/angles and generates topological descriptors. This is critical for understanding supramolecular assembly and stability .
What systematic approaches are used to assess toxicological data gaps for naphthalene derivatives?
Level: Advanced
Methodological Answer:
ATSDR’s 8-step framework is applied:
Problem Formulation : Define endpoints (e.g., hepatic/renal effects).
Literature Screening : Use query strings (e.g., "Naphthalenes/toxicity"[MeSH]) across PubMed and ToxNet .
Risk of Bias Assessment : Evaluate study design (e.g., randomization in animal models) via standardized questionnaires .
Data Synthesis : Prioritize high-confidence outcomes (e.g., oxidative stress markers) using GRADE criteria .
For this compound, focus on in vitro assays (e.g., Ames test for mutagenicity) and in vivo metabolite profiling (e.g., hydroxylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
